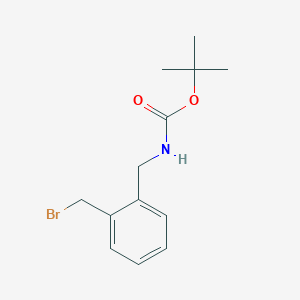
1-Bromo-2,4-difluoro-3-methoxybenzene
Overview
Description
1-Bromo-2,4-difluoro-3-methoxybenzene, also known as 3-methoxy-1-bromo-2,4-difluorobenzene, is an organobromine compound with a wide range of applications in scientific research. It is a versatile chemical compound that can be used in a variety of ways, from synthesizing new compounds to studying the mechanism of action of existing compounds.
Scientific Research Applications
Environmental Analysis
1-Bromo-2,4-difluoro-3-methoxybenzene is part of a group of compounds called bromochloromethoxybenzenes, which are organohalogens found in the environment. These compounds have both biogenic and anthropogenic origins. Research by Führer and Ballschmiter (1998) on the marine troposphere of the Atlantic Ocean identified various halogenated anisoles, including bromoanisoles and chloroanisoles, which indicated anthropogenic and biogenic origins respectively. This study contributes to understanding the environmental presence and impact of such compounds (Führer & Ballschmiter, 1998).
Chemical Synthesis
In chemical synthesis, derivatives of this compound are used for various applications. For instance, Yoshifuji et al. (1993) utilized a sterically hindered bromobenzene, related to this compound, to stabilize low-coordinate phosphorus compounds. This demonstrates the utility of such compounds in developing new chemicals with potential applications in materials science (Yoshifuji, Kamijo, & Toyota, 1993).
Catalysis
In the field of catalysis, compounds like this compound play a crucial role. Niknam and Nasehi (2002) explored the use of a similar compound as a catalyst for the ring opening of epoxides, leading to the formation of vicinal iodo and bromo alcohols. This research highlights the importance of such compounds in facilitating chemical reactions, which can have wide-ranging applications in organic synthesis and industrial chemistry (Niknam & Nasehi, 2002).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-2,4-difluoro-3-methoxybenzene . For instance, its reactivity might be enhanced under acidic conditions, or it might form complexes with certain metal ions.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZFRZJZNMBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593198 | |
| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221221-00-7 | |
| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)






